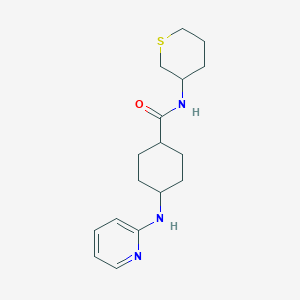![molecular formula C15H19N3O4S B7353974 methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353974.png)
methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate, also known as MDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate activates the NLRP3 inflammasome by binding to the nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) family member NLRP3. This binding leads to the recruitment of the adaptor protein ASC and the formation of the inflammasome complex. The inflammasome complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. The active forms of IL-1β and IL-18 then induce the production of pro-inflammatory cytokines, which help in combating infections and tissue damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound induces the production of pro-inflammatory cytokines, including IL-1β and IL-18, which help in combating infections and tissue damage. This compound has also been found to induce the production of reactive oxygen species (ROS), which play a crucial role in the innate immune response to pathogens and tissue damage. ROS production by this compound leads to the activation of the NLRP3 inflammasome, which in turn leads to the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate has several advantages in lab experiments. It can be used to induce the production of pro-inflammatory cytokines, including IL-1β and IL-18, which help in studying the innate immune response to pathogens and tissue damage. This compound can also be used to study the role of the NLRP3 inflammasome in the innate immune response. However, this compound has some limitations in lab experiments. It is relatively expensive, and its stability is limited, which can affect its reproducibility in experiments.
将来の方向性
For research on methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate include studying its potential therapeutic applications in the treatment of inflammatory diseases, the regulation of the gut microbiota, and the molecular mechanisms underlying its activation of the NLRP3 inflammasome.
合成法
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-imidazole-5-amine to form the intermediate 3,4-dimethylphenylsulfonamide. The intermediate is then reacted with (2R)-2-amino-3-(benzyloxy)propanoic acid methyl ester to form this compound.
科学的研究の応用
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of inflammatory diseases. This compound has been found to activate the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, which plays a crucial role in the innate immune response to pathogens and tissue damage. Activation of the NLRP3 inflammasome by this compound leads to the production of pro-inflammatory cytokines, which help in combating infections and tissue damage.
特性
IUPAC Name |
methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-10-4-5-13(6-11(10)2)23(20,21)18-14(15(19)22-3)7-12-8-16-9-17-12/h4-6,8-9,14,18H,7H2,1-3H3,(H,16,17)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCZJUCYBAJOZ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@H](CC2=CN=CN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,7S)-7-(difluoromethyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353900.png)

![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(1R,2S)-2-phenylcyclopropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353911.png)
![tert-butyl 2-[[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]acetate](/img/structure/B7353917.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7353923.png)

![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353966.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-sulfonamide](/img/structure/B7353981.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![3-amino-5-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7353991.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)